Product packaging for 1-Azaspiro[3.5]nonan-7-ylmethanol(Cat. No.:CAS No. 1432680-80-2)

1-Azaspiro[3.5]nonan-7-ylmethanol

Cat. No.: B1377403
CAS No.: 1432680-80-2
M. Wt: 155.24 g/mol
InChI Key: NNUZBNFCBPYLBC-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonan-7-ylmethanol (CAS 1432680-80-2) is a spirocyclic chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol, serves as a crucial precursor in the structure-guided design of novel therapeutics . Its primary research value lies in the development of potent spirocyclic inhibitors, particularly for viral targets. Recent scientific literature highlights its application in the creation of highly effective inhibitors of SARS-CoV-2 3CL-like protease (3CLpro), a pivotal enzyme for viral replication . The integration of the 1-azaspiro[3.5]nonane scaffold allows researchers to access new chemical space, optimizing drug potency by engaging favorably with the enzyme's active site. This design strategy aims to improve physicochemical properties and reduce conformational flexibility, which can lead to better drug candidates . Researchers utilize this alcohol intermediate in synthetic routes to attach a Leu-Gln surrogate fragment, creating molecules that exhibit nanomolar (nM) potency against coronavirus proteases . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1377403 1-Azaspiro[3.5]nonan-7-ylmethanol CAS No. 1432680-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-8-1-3-9(4-2-8)5-6-10-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUZBNFCBPYLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302037
Record name 1-Azaspiro[3.5]nonane-7-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-80-2
Record name 1-Azaspiro[3.5]nonane-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azaspiro[3.5]nonane-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azaspiro 3.5 Nonan 7 Ylmethanol and Its Derivatives

General Strategies for Azaspiro[3.5]nonane Core Construction

The assembly of the unique spirocyclic structure of azaspiro[3.5]nonane, which features a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring at a single carbon atom, requires specialized synthetic approaches. Key strategies involve carefully orchestrated cyclization reactions, rearrangements, and addition-cyclization sequences.

Cyclization Reactions and Ring Formation

Intramolecular cyclization is a fundamental strategy for the formation of the azaspiro[3.5]nonane core. These reactions involve the formation of one of the rings by creating a new bond within a precursor molecule that already contains the other ring. The specific nature of the cyclization can vary, often relying on the formation of a carbon-nitrogen or carbon-carbon bond to close the ring.

One notable example involves the synthesis of a related diazaspiro[3.5]nonane system, which provides insight into the construction of the core skeleton. In this approach, the key step is an intramolecular cyclization that forges the second ring of the spirocycle. While this example results in a diaza-analogue, the underlying principles of ring closure are applicable to the synthesis of the mono-aza core. The efficiency and stereochemical outcome of such cyclizations are often dependent on the nature of the starting materials, the reaction conditions, and the presence of any directing groups.

Gold-Catalyzed Rearrangements for Spirocyclic Oxetanes

While direct gold-catalyzed rearrangements for the synthesis of spirocyclic oxetanes leading to the 1-azaspiro[3.5]nonane core are not extensively documented, gold catalysis is a powerful tool for the synthesis of other complex spirocyclic systems. Gold catalysts, particularly gold(I) complexes, are known to activate alkynes and allenes towards nucleophilic attack, initiating cascade reactions that can lead to the formation of intricate molecular architectures.

For instance, gold-catalyzed spirocyclization of enyne esters has been successfully employed to synthesize azaspiro[4.4]nonenones and azaspiro[4.5]decadienones researchgate.netrsc.org. These reactions proceed through a series of transformations including acyloxy migration and cyclization steps. Although not a direct synthesis of the azaspiro[3.5]nonane core, these methodologies highlight the potential of gold catalysis in constructing spirocyclic frameworks and suggest that with appropriate substrate design, a similar strategy could be envisioned for the synthesis of the desired [3.5] system. The development of such a route would likely involve a gold-catalyzed reaction of a substrate containing a pre-formed cyclohexane ring and a side chain capable of undergoing cyclization to form the azetidine ring.

Nitrile Lithiation/Alkylation Chemistry for Spiroazetidines

A significant advancement in the synthesis of substituted diazaspiro[3.5]nonanes has been achieved through the application of nitrile lithiation and alkylation chemistry. This method provides a convergent and efficient route to these valuable spirocyclic scaffolds. The key transformation involves the deprotonation of a nitrile-containing precursor with a strong base, such as an organolithium reagent, to generate a stabilized carbanion. This nucleophilic species can then react with an electrophile in an alkylation step to form a new carbon-carbon bond, setting the stage for the construction of the spirocyclic system.

Specifically, this strategy has been successfully employed in the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems nih.gov. The synthesis begins with the lithiation of a suitable nitrile, followed by alkylation to introduce a methyl group. This is a crucial step in building the carbon framework of the spirocycle. Subsequent chemical transformations, including reduction and cyclization, lead to the final diazaspiro[3.5]nonane product nih.gov. This methodology offers the advantage of introducing substituents with a high degree of control, making it a valuable tool for creating libraries of analogues for structure-activity relationship studies.

1,4-Addition Reactions and Subsequent Cyclization for Spiropyrrolidines

The construction of spiropyrrolidines, which are closely related to spiroazetidines, can be effectively achieved through a sequence of 1,4-addition (or conjugate addition) followed by cyclization. This strategy is particularly useful for creating the five-membered ring of the spirocycle.

In a reported synthesis of methyl-substituted spiropyrrolidines, the key steps involve the 1,4-addition of a nitroalkane to an α,β-unsaturated acceptor nih.gov. This reaction creates a new carbon-carbon bond and introduces a nitro group, which can then be chemically modified. The subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization, leads to the formation of the spiropyrrolidine ring system nih.gov. This approach is versatile and allows for the introduction of various substituents on both the five- and six-membered rings of the resulting spirocycle.

Specific Synthetic Routes to 1-Azaspiro[3.5]nonan-7-ylmethanol

While general strategies provide a toolbox for constructing the azaspiro[3.5]nonane core, specific functionalized derivatives such as this compound require tailored synthetic routes. A plausible and efficient pathway to this target molecule involves the synthesis of a spirocyclic β-lactam intermediate followed by its reduction.

Synthesis via Reduction of Spirocyclic β-Lactams

The synthesis of this compound can be envisioned through a two-step process starting from a readily accessible spirocyclic β-lactam. The key intermediate, an N-alkyl-1-azaspiro[3.5]nonane-2,5-dione, can be prepared via a photochemical reaction.

The formation of this spiro-β-lactam involves the photoirradiation of a 2-(N-alkylamino)cyclohex-2-enone. This photochemical cyclization proceeds in moderate yields and provides direct access to the 1-azaspiro[3.5]nonane-2,5-dione core.

Utilization of Precursors in Spirocyclic Synthesis

The construction of the 1-azaspiro[3.5]nonane skeleton relies on the selection of appropriate starting materials that facilitate the formation of the characteristic spirocyclic junction. A common and effective strategy involves using commercially available or readily synthesized cyclic ketones and carboxylic acids. These precursors provide the carbocyclic portion of the spirocycle, onto which the nitrogen-containing ring is constructed.

Another advanced approach utilizes precursors from the "chiral pool," such as amino acids, to introduce stereochemistry early in the synthetic sequence. For instance, L-aspartic acid and L-asparagine can be transformed into chiral succinimide intermediates over two to three steps. clockss.org These intermediates are then elaborated to form the spirocyclic core, ensuring the synthesis of a specific enantiomer. clockss.org This method is particularly valuable for creating stereochemically defined alkaloids and their analogs. clockss.org

A documented synthesis of a related 2,5-dioxa-8-azaspiro[3.5]nonane begins with 3-((benzylamino)methyl)oxetan-3-ol, demonstrating the use of a pre-functionalized precursor to streamline the assembly of the final spirocyclic system. google.com

Multi-step Synthetic Sequences: Cyclization, Oxidation, Reduction, and Deprotection

Achieving the target structure of this compound and its derivatives necessitates a well-orchestrated multi-step synthetic sequence. These sequences typically involve key transformations to build and functionalize the azaspirocyclic core.

Cyclization: The hallmark of the synthesis is the formation of the spirocyclic core. One powerful technique is the N-acyliminium ion spirocyclization, where a nucleophilic attack from a tethered alkene onto an N-acyliminium ion forges the spiro junction. clockss.org This method often proceeds with high diastereoselectivity. clockss.org Alternative cyclization strategies include radical bicyclizations, which can form the 1-azaspiro[4.4]nonane skeleton from O-benzyl oxime ether precursors. acs.org A patented method for a related oxa-azaspiro[3.5]nonane involves an initial acylation followed by a self-cyclization step to form a lactam intermediate. google.com

Reduction: Reduction steps are crucial for converting carbonyl groups and amides into alcohols and amines, respectively. Potent reducing agents like lithium aluminum hydride (LiAlH4) and alane are commonly employed. For example, ester intermediates can be reduced to the corresponding alcohols, and lactams can be reduced to the cyclic amine. google.comuniv.kiev.ua

Oxidation: Conversely, oxidation reactions are used to introduce or modify functional groups. The conversion of alcohol functionalities to aldehydes or ketones is a common step in derivatization. Reagents such as Dess-Martin periodinane are effective for this transformation under mild conditions. univ.kiev.ua

Protection and Deprotection: Throughout the synthesis, protecting groups are often required to mask reactive functional groups, such as amines, to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently used for protecting the nitrogen of the azaspirocycle. The final step in such a sequence is the removal of these protecting groups to unveil the target molecule. For instance, a benzyl (Bn) protecting group can be removed via catalytic hydrogenation. google.com

A representative multi-step sequence for a related azaspirocycle is outlined in a patent, which details the following progression:

Acylation: Reaction of an amino alcohol precursor with chloroacetyl chloride. google.com

Cyclization: Intramolecular cyclization of the resulting amide to form a spirocyclic lactam. google.com

Reduction: Reduction of the lactam to the corresponding cyclic amine. google.com

Deprotection: Removal of an N-benzyl group via catalytic hydrogenation to yield the final spirocyclic amine. google.com

Synthesis of Functionalized Derivatives of this compound

The this compound core serves as a versatile scaffold for the synthesis of a wide array of functionalized derivatives for drug discovery. univ.kiev.uaresearchgate.net The functional groups on the core structure can be chemically modified to fine-tune the molecule's physicochemical properties, such as lipophilicity and water solubility, which in turn can influence its biological activity. univ.kiev.ua

Starting from a carboxylic acid precursor, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a series of transformations can be performed. The synthesis often begins with esterification, for example, using methyl iodide, followed by reduction of the ester to a primary alcohol using a reducing agent like lithium aluminum hydride. univ.kiev.ua This alcohol can then be further functionalized. For instance, it can be oxidized to an aldehyde using Dess-Martin periodinane, which can then serve as a handle for further modifications. univ.kiev.ua

The nitrogen atom of the azetidine or piperidine (B6355638) ring within the spirocycle is another key point for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships.

Table 1: Examples of Synthetic Transformations for Functionalizing Azaspiro[3.5]nonane Scaffolds
Starting MaterialReagents and ConditionsProduct TypeReference
Azaspiro-carboxylic acidMethyl iodide, DIPEAMethyl ester univ.kiev.ua
Boc-protected methyl esterLithium aluminum hydride (LiAlH4), THFBoc-protected amino alcohol univ.kiev.ua
Boc-protected amino alcoholDess-Martin periodinaneBoc-protected aldehyde univ.kiev.ua
N-H spirocycleVarious alkylating/acylating agentsN-substituted derivatives univ.kiev.ua

Optimization and Scalability of Synthetic Procedures

The transition from laboratory-scale synthesis to larger, multigram-scale production is a critical aspect of developing azaspirocyclic compounds for pharmaceutical applications. evitachem.com Optimization of reaction conditions is essential to ensure high yields, purity, and cost-effectiveness. Key factors for optimization include the choice of solvents, reagents, reaction times, and purification methods.

Successful scalable syntheses of functionalized azaspirocycles have been reported, yielding multigram quantities of the desired products with good yields. univ.kiev.uauniv.kiev.ua For example, the synthesis of spirocyclic pyrrolidines has been scaled up to the 100-gram level by identifying and optimizing the most effective literature methods. nih.gov

For industrial production, routes that utilize readily available raw materials, involve a minimal number of steps, and are easy to control are highly desirable. google.com A patented synthesis for a related 2,5-dioxa-8-azaspiro[3.5]nonane was specifically designed with these principles in mind, highlighting its suitability for industrial application. google.com The development of robust and efficient synthetic methodologies is a continuing area of focus in the chemical community. researchgate.net

Stereoselective Synthesis and Chiral Resolution of Azaspiro[3.5]nonane Systems

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. libretexts.org Therefore, controlling the stereochemistry during the synthesis of azaspiro[3.5]nonane systems is of paramount importance. This can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly.

Chiral Pool Synthesis: As mentioned previously, starting from enantiomerically pure precursors like L-aspartic acid allows for the synthesis of chiral N-alkyl-3-dibenzylaminosuccinimide intermediates, which can then be cyclized to form optically active 1-azaspiro[4.5]decen-2-ones. clockss.org The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions. clockss.org

Catalytic Asymmetric Synthesis: This method uses chiral catalysts to induce enantioselectivity. For instance, rhodium-catalyzed cyclopropanation of exocyclic olefins has been shown to produce various chiral azaspiro[n.2]alkanes with high enantiomeric excess. acs.org The chiral ligands on the metal catalyst create a chiral environment that favors the formation of one enantiomer over the other. acs.org

Chiral Resolution: When a synthesis produces a racemic (50:50) mixture of enantiomers, they must be separated in a process called resolution. libretexts.orgwikipedia.org Since enantiomers have identical physical properties, this is typically achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.org

Diastereomeric Salt Formation: A common method involves reacting a racemic base with a chiral acid (or a racemic acid with a chiral base) to form a pair of diastereomeric salts. libretexts.orgchiralpedia.com These salts often have different solubilities, allowing one to be crystallized and separated from the other. wikipedia.orgnih.gov Commonly used chiral resolving agents include tartaric acid and its derivatives. libretexts.orgchiralpedia.com

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate enantiomers. chiralpedia.comnih.gov The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical and preparative-scale separations. acs.orgnih.gov

Table 2: Methods for Obtaining Enantiomerically Pure Azaspirocycles
StrategyMethodDescriptionReference
Stereoselective SynthesisChiral Pool SynthesisUtilizes enantiomerically pure starting materials (e.g., amino acids) to direct the stereochemistry of the final product. clockss.org
Catalytic Asymmetric SynthesisEmploys a chiral catalyst (e.g., Rhodium complexes) to favor the formation of one enantiomer. acs.org
Chiral ResolutionDiastereomeric Salt FormationReacts the racemate with a chiral resolving agent to form separable diastereomeric salts. libretexts.orgwikipedia.org
Chiral Chromatography (HPLC/SFC)Separates enantiomers based on their differential interaction with a chiral stationary phase. chiralpedia.comnih.gov

Chemical Reactivity and Derivatization Strategies for 1 Azaspiro 3.5 Nonan 7 Ylmethanol

Fundamental Chemical Reactions: Oxidation, Reduction, and Nucleophilic Substitution

The chemical behavior of 1-azaspiro[3.5]nonan-7-ylmethanol is primarily dictated by its two key functional groups: the secondary amine within the azetidine (B1206935) ring and the primary hydroxyl group. These sites allow for a range of fundamental chemical transformations.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid.

Reduction: While the 1-azaspiro[3.5]nonane core is generally stable to reducing conditions, the functional groups that can be introduced onto the scaffold can undergo reduction. For example, if the hydroxyl group is first oxidized to a ketone, it can then be reduced back to a secondary alcohol, potentially with stereocontrol, using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Substitution: The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, including halides, azides, cyanides, and thiols, thereby expanding the chemical diversity of the scaffold. The nitrogen atom of the azaspirocycle can also act as a nucleophile, participating in reactions such as N-alkylation, N-acylation, and N-arylation to further modify the core structure.

Functionalization of the Azaspiro[3.5]nonane Scaffold

The functionalization of the azaspiro[3.5]nonane scaffold is a key strategy for modulating the physicochemical and pharmacological properties of its derivatives. univ.kiev.uauniv.kiev.uaresearchgate.net The inherent reactivity of the secondary amine and the primary alcohol of this compound provides convenient handles for chemical modification.

The nitrogen atom can be readily acylated or sulfonylated to introduce a variety of substituents. For example, reaction with acid chlorides or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. These modifications can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

The hydroxyl group can be derivatized through etherification or esterification reactions. Ether synthesis can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Esterification can be carried out by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions.

Strategies for Introducing Diverse Functional Groups and Exit Vectors

To further expand the chemical space accessible from this compound, various strategies can be employed to introduce diverse functional groups and "exit vectors" for further elaboration. mdpi.com An exit vector is a functional group that allows for the attachment of larger and more complex molecular fragments, often through cross-coupling reactions.

One common approach is the conversion of the hydroxyl group to a halide (e.g., bromide or iodide). This can be achieved using reagents like phosphorus tribromide (PBr3) or triphenylphosphine/iodine. The resulting halide can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.

Another strategy involves the introduction of a boronic acid or boronic ester functionality. This is typically accomplished by converting the halide to an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. The resulting boronic acid derivative is a versatile building block for Suzuki cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.

The secondary amine of the azaspirocycle can also be utilized to introduce exit vectors. For instance, N-alkylation with a bifunctional reagent containing a terminal alkyne or azide (B81097) allows for subsequent "click chemistry" reactions, providing a highly efficient and modular approach for library synthesis.

Derivatization for Enhanced Biological Activity and Drug Design

The derivatization of the 1-azaspiro[3.5]nonane scaffold has been a fruitful strategy in the design of novel therapeutic agents. nih.govresearchgate.net By systematically modifying the substituents on the azaspiro[3.5]nonane core, medicinal chemists can fine-tune the molecule's affinity and selectivity for a particular biological target, as well as optimize its pharmacokinetic properties.

For example, in the development of G protein-coupled receptor (GPR119) agonists, different aryl and heteroaryl groups were introduced onto the azaspiro[3.5]nonane scaffold. nih.gov This exploration of the structure-activity relationship (SAR) led to the identification of potent and selective agonists with improved metabolic stability and in vivo efficacy.

Similarly, derivatives of this compound have been investigated as inhibitors of various enzymes. The introduction of specific functional groups that can interact with key residues in the enzyme's active site is crucial for achieving high inhibitory potency. The three-dimensional nature of the spirocyclic scaffold can also be exploited to achieve better shape complementarity with the target protein compared to more flexible or planar structures.

The following table provides examples of derivatization strategies and their impact on biological activity:

Scaffold Modification Reagents and Conditions Resulting Functional Group Intended Biological Application Reference
N-AcylationAcid chloride, baseAmideModulation of receptor binding nih.gov
N-SulfonylationSulfonyl chloride, baseSulfonamideImprovement of pharmacokinetic properties nih.gov
O-Alkylation (Etherification)Alkyl halide, baseEtherEnhancement of metabolic stability univ.kiev.uaresearchgate.net
O-Acylation (Esterification)Carboxylic acid, DCCEsterProdrug strategies univ.kiev.ua
Halogenation of HydroxylPBr3BromideIntermediate for cross-coupling mdpi.com
Suzuki CouplingArylboronic acid, Pd catalystAryl groupExploration of SAR for receptor agonists nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. Although complete experimental NMR data for 1-Azaspiro[3.5]nonan-7-ylmethanol is not extensively published in publicly accessible literature, analysis of related structures and general principles of NMR allow for a theoretical assignment.

A ¹H NMR spectrum would be expected to show distinct signals for the protons in the azetidine (B1206935) and cyclohexane (B81311) rings, as well as the methanol (B129727) substituent. The protons on the carbon adjacent to the nitrogen atom in the azetidine ring would likely appear as a multiplet in the downfield region due to the deshielding effect of the nitrogen. The protons of the cyclohexane ring would exhibit complex splitting patterns, further complicated by the spirocyclic nature of the molecule. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely present as a doublet, coupled to the adjacent methine proton. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would provide crucial information on the number and types of carbon atoms present. One would expect to see nine distinct carbon signals, corresponding to the nine carbon atoms in the this compound molecule. The spiro carbon, being a quaternary carbon, would likely have a characteristic chemical shift. The carbons bonded to the nitrogen and oxygen atoms would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2, C4~2.5 - 3.0 (m)~45 - 55
C3~1.6 - 1.9 (m)~20 - 30
C5 (spiro)-~60 - 70
C6, C8~1.2 - 1.8 (m)~30 - 40
C7~1.8 - 2.2 (m)~40 - 50
C9 (CH₂)~3.4 - 3.6 (d)~60 - 65
OHVariable (br s)-
NHVariable (br s)-
Note: These are predicted values and may differ from experimental results. m = multiplet, d = doublet, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₉H₁₇NO, the expected exact mass would be approximately 155.1310 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for cyclic amines and alcohols would be expected. Alpha-cleavage adjacent to the nitrogen atom is a likely fragmentation route, leading to the loss of an ethyl or propyl radical from the azetidine ring. Cleavage of the C-C bond between the cyclohexane ring and the hydroxymethyl group could result in the loss of a CH₂OH radical (mass 31), leading to a significant fragment ion. Another prominent fragmentation could involve the loss of a water molecule (H₂O, mass 18) from the molecular ion, particularly under thermal conditions in the ion source.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
155[M]⁺ (Molecular Ion)
138[M - H₂O]⁺
124[M - CH₂OH]⁺
96[M - C₃H₇N]⁺
Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Absolute Stereochemistry and Co-Crystal Structure Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. To date, there are no publicly available reports of the single-crystal X-ray structure of this compound itself.

However, the crystal structure of a more complex derivative, rac-(4R,5R,6R,7S,8S,9S)-1-benzyloxy-7-(benzoyloxymethyl)-6-(tert-butyldimethylsilyloxy)-5-cyano-5,7,8,9-tetrahydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonan-2-one, has been determined. While this molecule features the core 1-azaspiro[3.5]nonane skeleton, the extensive substitution pattern significantly alters its conformation and crystal packing compared to the parent methanol derivative.

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would definitively establish the conformation of both the azetidine and cyclohexane rings. Furthermore, if the compound is chiral, crystallographic analysis of a single enantiomer or a derivative with a known chiral auxiliary would allow for the determination of its absolute stereochemistry. Analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the solid-state architecture.

Computational Chemistry and Theoretical Studies of 1 Azaspiro 3.5 Nonan 7 Ylmethanol

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein. tum.de For derivatives of the 1-azaspiro[3.5]nonane scaffold, these methods are crucial in rational drug design, helping to optimize the structure of the compound to enhance its interaction with the intended target. nih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it is generated using homology modeling. The 1-Azaspiro[3.5]nonan-7-ylmethanol molecule is then computationally "docked" into the binding site of the protein. The simulation software samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction.

The insights gained from these simulations can guide the synthesis of new derivatives. For instance, if a simulation reveals a specific hydrogen bond interaction between the hydroxyl group of this compound and an amino acid residue in the target's active site, chemists can design new analogs that strengthen this interaction, potentially leading to increased potency. Similarly, if the simulations indicate steric clashes, modifications can be made to the spirocyclic core to improve the fit. tum.de

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.govacs.org These calculations can elucidate the distribution of electrons within this compound, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including its biological target and metabolic enzymes. cuny.edu

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap can indicate the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions show positive potential, susceptible to nucleophilic attack. This can help predict non-covalent interactions, such as hydrogen bonds, that are vital for ligand-protein binding.

Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing further insight into its reactivity and intermolecular interactions.

For this compound, these calculations can help rationalize its observed biological activity and guide the design of new compounds with improved properties. nih.gov

Conformational Analysis of the Spirocyclic System

Conformational analysis aims to identify the low-energy (and therefore most populated) conformations of the molecule. This is typically done using computational methods such as molecular mechanics or quantum chemical calculations. By systematically rotating the rotatable bonds and evaluating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Understanding the preferred conformations of the spiro[3.5]nonane system is essential for accurate molecular docking studies. nih.gov If an incorrect or high-energy conformation is used in the simulation, the predicted binding mode and affinity are likely to be inaccurate. Furthermore, the conformational preferences of the molecule can influence its physicochemical properties, such as solubility and membrane permeability.

Prediction of Physicochemical Descriptors Relevant to Biological Performance (e.g., Lipophilicity, Water Solubility)

The biological performance of a drug candidate is not solely dependent on its interaction with the target but also on its ability to reach that target in the body. This is governed by its physicochemical properties, which can be predicted using computational models. biointerfaceresearch.com These models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, correlate the chemical structure of a molecule with its macroscopic properties.

For this compound, key physicochemical descriptors include:

Lipophilicity (logP): This parameter describes the partitioning of a compound between an oily (lipid) and an aqueous phase. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is generally desired for oral bioavailability.

Water Solubility (logS): Adequate water solubility is necessary for a drug to be formulated and to be present in sufficient concentration in biological fluids.

pKa: For ionizable compounds like this compound, the pKa determines the extent of ionization at a given pH. The ionization state affects the molecule's solubility, permeability, and interaction with its target. chemrxiv.org

Polar Surface Area (PSA): PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

Computational tools can provide reliable estimates for these properties, allowing for the in silico screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov

Structure Activity Relationship Sar Studies of 1 Azaspiro 3.5 Nonan 7 Ylmethanol Derivatives

Design Principles Leveraging the Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry

The azaspiro[3.5]nonane scaffold is increasingly recognized as a "privileged structure" in drug discovery. Medicinal chemists leverage this framework for several key advantages. A primary principle is its ability to confer three-dimensional complexity to a molecule. Unlike flat, aromatic ring systems, spirocycles project substituents into distinct vectors in space, which can enhance interactions with the complex surfaces of biological targets like proteins and enzymes.

This inherent three-dimensionality allows new intellectual property to be developed around existing pharmacophores. Furthermore, the incorporation of a spirocyclic core, such as azaspiro[3.5]nonane, can improve critical physicochemical properties. These improvements may include enhanced solubility and metabolic stability when compared to more traditional, simpler cyclic systems.

Bioisosteric Replacement Strategies (e.g., Mimicking Piperidine (B6355638) and Pipecolic Acid Fragments)

A cornerstone of the design strategy for azaspiro[3.5]nonane derivatives is the principle of bioisosteric replacement. Bioisosteres are molecular fragments that possess similar physical or chemical properties and produce broadly similar biological effects. The azaspiro[3.5]nonane moiety is frequently employed as a bioisostere for the piperidine ring, a common motif in many established drugs.

Improved Metabolic Stability: The spirocyclic nature can shield parts of the molecule from metabolic enzymes, reducing degradation. enamine.net

Enhanced Solubility: The less lipophilic, more three-dimensional character can lead to better solubility. enamine.net

Novelty and Patentability: This strategy allows for the creation of new chemical entities based on existing pharmacophores. medchemexpress.com

For instance, incorporating a 1-azaspiro[3.3]heptane core into the structure of the anesthetic drug bupivacaine, in place of its original piperidine fragment, resulted in a new, highly active, and patent-free analogue. medchemexpress.com This highlights the practical success of using azaspirocycles as effective piperidine mimics.

Influence of Spirocyclic Rigidity and Three-Dimensional Conformation on Bioactivity

The rigidity of the spirocyclic system is a critical factor influencing its bioactivity. Unlike flexible linear molecules that must adopt a specific conformation to bind to a target, costing entropic energy, a rigid scaffold like azaspiro[3.5]nonane is already "pre-organized" in a defined three-dimensional shape. nih.gov

This conformational rigidity offers several benefits:

Reduced Entropy Loss: The molecule loses less conformational entropy upon binding to its biological target, which can translate to a stronger binding affinity.

Defined Substituent Orientation: The spiro-junction fixes the relative orientation of the two constituent rings and any substituents attached to them. This precise positioning allows for optimized interactions with specific pockets or residues on a target protein. nih.gov

Improved Selectivity: By presenting substituents in a highly defined spatial arrangement, the molecule can be designed to fit a specific target's binding site more precisely than others, leading to higher selectivity and potentially fewer off-target effects.

Spirocycles are considered to strike an effective balance, possessing enough rigidity to pre-organize functional groups for binding, yet enough conformational flexibility in the rings themselves to adapt to the target protein, a balance that can lead to a higher probability of identifying bioactive hits. nih.gov

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the azaspiro[3.5]nonane core are paramount in determining the biological potency and selectivity of the resulting derivatives. SAR studies systematically modify these substituents to map their effects.

In the development of agonists for the G-protein coupled receptor GPR119, a series of 7-azaspiro[3.5]nonane derivatives were synthesized. nih.gov The optimization focused on two key positions: the piperidine N-capping group (R2) and an aryl group (R3). This work demonstrated that careful selection of these substituents was crucial for potency. The research culminated in the identification of compound 54g , which emerged as a potent GPR119 agonist with a desirable pharmacokinetic profile, showcasing the powerful influence of targeted substitutions. nih.gov

Similarly, in the design of covalent inhibitors for KRAS G12C, a cancer-related protein, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one were investigated. nih.govresearchgate.net The study revealed that structural optimization of an acryloyl amine moiety was key to improving the in vitro inhibitory activity. Further optimization of a lead compound (5c ) by modifying other substituents led to the discovery of compound 7b . This new derivative not only had high potency but also showed significantly improved metabolic stability in both human and mouse liver microsomes, demonstrating that substituents can fine-tune both target activity and drug-like properties. nih.govresearchgate.net

The general principle that electron-withdrawing or electron-donating characteristics of substituents can significantly alter the electronic properties and therefore the binding capabilities of the entire molecule is also applicable. rsc.org

Elucidation of Optimal Structural Features for Target Engagement

Through detailed SAR studies, researchers can identify the optimal combination of structural features necessary for effective engagement with a specific biological target.

For the GPR119 agonists, the optimal features were found to be a specific combination of an N-capping group on the piperidine nitrogen and a particular aryl group at another position on the molecule. nih.gov The azaspiro[3.5]nonane core served as the central scaffold to correctly orient these optimized substituents for interaction with the receptor.

In the case of the KRAS G12C inhibitors, the elucidation went a step further. X-ray crystallography revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds directly in the crucial switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net This finding identified the key pharmacophore responsible for the mechanism of action. The optimal features for an effective drug candidate in this class were therefore identified as:

The reactive acryloyl group on the diazaspiro[3.5]nonane core to form a covalent bond with the target.

These examples underscore how the azaspiro[3.5]nonane scaffold acts as a versatile and effective framework, with its ultimate biological effect being precisely controlled by the strategic placement of functional substituents.

Investigating the Biological Target Interactions and Mechanism of Action of 1 Azaspiro 3.5 Nonan 7 Ylmethanol Derivatives

Modulation of Enzyme Activities

Derivatives of 1-azaspiro[3.5]nonane have been investigated for their potential to modulate the activity of several key enzymes implicated in a range of diseases. The primary focus of published research has been on their role as inhibitors of KRAS G12C.

KRAS G12C: A significant breakthrough has been the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent and covalent inhibitors of the KRAS G12C mutant protein. nih.govnih.gov This specific mutation is a known driver in various cancers. These derivatives function by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein. nih.gov This interaction locks the protein in an inactive state, thereby inhibiting its oncogenic signaling.

While extensive research has been conducted on the interaction with KRAS G12C, direct studies on the inhibitory effects of 1-Azaspiro[3.5]nonan-7-ylmethanol derivatives on COX-2, hLDHA, Autotaxin, Vanin-1, and mTOR are not extensively available in the public domain. However, the broader class of spirocyclic compounds has been explored as inhibitors for some of these targets. For instance, various heterocyclic compounds are known to act as inhibitors for enzymes like COX-2, a key enzyme in inflammation, and mTOR, a central regulator of cell growth and proliferation. nih.gov Similarly, inhibitors of hLDHA, Autotaxin, and Vanin-1 are areas of active research for various therapeutic applications. frontiersin.orgnih.govnih.govmedchemexpress.comfrontiersin.orgmedchemexpress.com

Receptor Binding Studies

The interaction of 1-azaspiro[3.5]nonane derivatives with specific receptors has also been a subject of investigation, with a notable focus on Sigma receptors.

Sigma Receptor: A study focusing on 2,7-diazaspiro[3.5]nonane derivatives has revealed their potential as high-affinity ligands for Sigma receptors, particularly the Sigma-1 receptor (S1R). nih.gov The binding affinities of these compounds were determined through radioligand binding assays. Notably, some derivatives exhibited low nanomolar Ki values for S1R, indicating strong binding. nih.gov The functional profile of these compounds has also been explored, with some derivatives acting as S1R antagonists and others as agonists. nih.gov This dual activity highlights the potential for fine-tuning the pharmacological effects of this class of compounds.

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
Compound 4b2.72710
Compound 4c3.5--
Compound 5b131027.8
Compound 8f1016516.5

GPR119: While direct studies on this compound derivatives as GPR119 agonists are limited, research on structurally related azabicyclo and oxazabicyclo[3.3.1]nonane derivatives has shown potent agonistic activity at this receptor. mdpi.comnih.gov GPR119 is a G protein-coupled receptor involved in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. nih.gov Agonists of GPR119 can stimulate the release of incretin hormones, which in turn enhance insulin secretion. nih.gov The exploration of azaspiro[3.5]nonane derivatives in this context remains an area for future investigation.

Characterization of Interactions with Specific Molecular Targets within Biological Systems

The interaction of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives with KRAS G12C has been characterized at a molecular level. These compounds act as covalent inhibitors, forming an irreversible bond with the target protein. nih.gov This covalent modification is crucial for their potent and sustained inhibitory activity. The acryloyl moiety of these derivatives is the reactive group that forms the covalent bond with the thiol group of the cysteine residue in the mutated KRAS protein. nih.gov

For Sigma receptors, the interactions of 2,7-diazaspiro[3.5]nonane derivatives are non-covalent. Molecular modeling studies have been employed to understand the binding modes of these ligands within the receptor's binding pocket. nih.gov These studies help in rationalizing the observed binding affinities and in designing new derivatives with improved potency and selectivity.

Determination of Specific Binding Modes (e.g., through Co-Crystallography)

The precise binding mode of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives to KRAS G12C has been elucidated through X-ray co-crystallography. nih.gov This powerful technique has provided a detailed three-dimensional view of the inhibitor bound to the protein. The crystal structure reveals that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the switch-II pocket of the KRAS G12C protein. nih.gov This structural information is invaluable for structure-based drug design efforts aimed at optimizing the potency and pharmacokinetic properties of these inhibitors.

Elucidation of Modulated Biochemical Pathways

The inhibition of KRAS G12C by this compound derivatives leads to the downregulation of downstream signaling pathways that are critical for cancer cell proliferation and survival. The RAS-RAF-MEK-ERK (MAPK) pathway is a key signaling cascade that is constitutively activated by oncogenic KRAS mutations. nih.govnews-medical.net By inhibiting KRAS G12C, these derivatives effectively block the activation of this pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation. Another important pathway regulated by KRAS is the PI3K-AKT-mTOR pathway, which is also involved in cell growth and survival. nih.gov Inhibition of KRAS G12C can also lead to the suppression of this pathway. researchgate.net

Modulation of Sigma receptors by azaspiro[3.5]nonane derivatives can impact a variety of signaling pathways. The Sigma-1 receptor is known to modulate calcium signaling, ion channel function, and the activity of other receptor systems. nih.govmdpi.commdpi.comtandfonline.com As such, ligands that bind to this receptor can influence a wide range of cellular processes, including neuronal signaling, cell survival, and stress responses. nih.govnih.govmdpi.commdpi.com The specific downstream effects will depend on whether the compound acts as an agonist or an antagonist at the receptor.

Advanced Applications in Chemical Biology

Utility as Building Blocks in Complex Organic Synthesis

The rigid, yet complex, three-dimensional structure of 1-Azaspiro[3.5]nonan-7-ylmethanol makes it an important starting point for the synthesis of more intricate molecular architectures. Spirocycles, in general, are found in a variety of biologically active natural products. The synthesis of analogs of these natural products often relies on the use of spirocyclic building blocks to construct the core scaffold.

The functional groups present in this compound—a primary alcohol and a secondary amine—provide convenient handles for further chemical modification. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The secondary amine can be acylated, alkylated, or used in coupling reactions to append additional molecular fragments. This versatility allows for the divergent synthesis of a library of related compounds from a common spirocyclic core.

Role in Drug Discovery and Design Methodologies

The physicochemical properties of this compound, particularly its three-dimensionality and high Fsp3 character, are highly desirable in modern drug discovery. These features can lead to improved metabolic stability, increased aqueous solubility, and better target specificity compared to more planar, aromatic compounds.

Development of Novel 3D-Shaped, Fsp3-Rich Chemical Structures

In recent years, there has been a significant push in medicinal chemistry to move away from flat, two-dimensional molecules and towards more three-dimensional structures. This is driven by the understanding that 3D-shaped molecules are more likely to interact with the complex, three-dimensional binding sites of biological targets like enzymes and receptors. The high fraction of sp3-hybridized carbons (Fsp3) in a molecule is a key indicator of its three-dimensionality.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying new lead compounds. The success of FBDD relies on the quality and diversity of the fragment library. There is a growing consensus that these libraries need to be enriched with 3D, Fsp3-rich fragments to improve the chances of finding high-quality hits. rsc.orgdtu.dkresearchgate.net Spirocyclic scaffolds, such as this compound, are ideal candidates for the development of such fragments. researchgate.net

The synthesis of libraries of complex and diverse small molecules based on spirocyclic frameworks has been reported as a means to enhance fragment-based screening collections. rsc.orgdtu.dk These efforts aim to create novel, three-dimensional fragments with synthetically accessible vectors for fragment growth. The rigid nature of the spirocyclic core helps to pre-organize the appended functionalities in a defined spatial orientation, which can lead to more potent and selective interactions with the target protein.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemotypes with similar biological activity to a known active compound but with a different core structure. nih.govsemanticscholar.org This approach can be used to overcome issues with the original scaffold, such as poor pharmacokinetic properties, metabolic instability, or intellectual property limitations. rsc.org

The 1-azaspiro[3.5]nonane core can be considered a bioisosteric replacement for other cyclic systems, such as piperidine (B6355638) or cyclohexane (B81311), in a lead optimization campaign. Introducing a spirocyclic junction can have a profound impact on the molecule's conformation and physicochemical properties. This can lead to improved binding affinity, selectivity, and drug-like properties.

A notable example of the application of the azaspiro[3.5]nonane scaffold in lead optimization is the development of potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In this work, a novel series of 7-azaspiro[3.5]nonane derivatives were designed and synthesized. nih.gov Optimization of the substituents on the spirocyclic core led to the identification of a compound with a desirable pharmacokinetic profile and significant glucose-lowering effects in a diabetic rat model. nih.gov

Table 1: Key Parameters in the Optimization of 7-Azaspiro[3.5]nonane GPR119 Agonists
CompoundR2 GroupR3 GroupGPR119 Agonist Potency (EC50, nM)In vivo Efficacy
Initial Lead--ModerateNot Reported
54gOptimized Piperidine N-capping groupOptimized Aryl groupPotentFavorable glucose lowering effect

Potential in the Development of Advanced Materials (e.g., Polymers, Catalysts)

Currently, there is a lack of published research detailing the use of this compound in the development of advanced materials such as polymers or catalysts. The primary focus of research on this and related azaspirocyclic compounds has been in the area of medicinal chemistry and drug discovery.

However, the bifunctional nature of this compound, with its primary alcohol and secondary amine, suggests potential, albeit unexplored, applications in materials science. The amine and alcohol functionalities could, in principle, be used as monomers in polymerization reactions to form polyamides, polyesters, or polyurethanes. The rigid spirocyclic core would be expected to impart unique thermal and mechanical properties to the resulting polymers.

In the field of catalysis, chiral diamines and amino alcohols derived from natural products have been successfully employed as ligands for asymmetric catalysis. The chiral nature of this compound could make it a candidate for development into a novel chiral ligand for metal-catalyzed reactions. However, this remains a hypothetical application that would require significant further research and development.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 1-Azaspiro[3.5]nonan-7-ylmethanol in synthetic batches?

  • Methodological Answer : Combine UV spectroscopy (λmax ~255 nm for spiro compounds) with reverse-phase HPLC using a Chromolith column (C18 stationary phase) and a methanol-acetonitrile-buffer mobile phase (e.g., 60:40 methanol-acetonitrile mixed with pH 7.5 buffer) to resolve impurities . Titration or colorimetry (e.g., phenolphthalein indicator) can verify residual solvents like methanol or ether . For quantification, use internal standards (e.g., deuterated analogs) and validate against USP/NF reagent specifications .

Q. How can synthesis conditions for this compound be optimized to minimize byproducts?

  • Methodological Answer : Employ orthogonal experimental design to test variables (e.g., temperature, catalyst loading, reaction time). For example, a 3-factor, 3-level design (L9 orthogonal array) reduces experimental runs while identifying optimal conditions. Post-synthesis, use powder X-ray diffraction (PXRD) to confirm crystallinity and gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts . Adjust solvent polarity (e.g., isopropyl alcohol vs. acetone) to influence spirocyclic ring closure efficiency .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation or hydrolysis. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Avoid prolonged exposure to light or moisture, as spirocyclic compounds may undergo ring-opening reactions under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental NMR chemical shifts (e.g., 1H/13C) to validate electron density distributions. For catalytic applications (e.g., asymmetric synthesis), simulate transition states using software like Gaussian or ORCA to predict enantioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of dose-response curves across studies, accounting for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) or assay conditions (e.g., serum-free vs. serum-containing media). Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins (e.g., GPCRs) and correlate with in vivo efficacy . If discrepancies persist, apply Bayesian statistical models to weight data by experimental rigor (e.g., sample size, controls) .

Q. How do structural modifications of this compound influence its interactions with lipid membranes?

  • Methodological Answer : Synthesize analogs with varied alkyl chain lengths or hydroxyl group positions. Use Langmuir-Blodgett troughs to measure monolayer penetration into phospholipid membranes. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to model insertion depth and hydrogen bonding with lipid headgroups. Validate via fluorescence anisotropy to assess membrane fluidity changes .

Q. What methodologies quantify trace degradation products of this compound in environmental samples?

  • Methodological Answer : Develop a solid-phase extraction (SPE) protocol using C18 cartridges to concentrate analytes from water/soil extracts. Analyze via LC-MS/MS in MRM mode, targeting characteristic fragments (e.g., m/z 155.194 for the parent ion). For non-target screening, apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) and match spectra to databases like NIST .

Methodological Design & Validation

Q. How to design a factorial experiment assessing solvent effects on this compound’s solubility and crystallinity?

  • Methodological Answer : Use a 2k factorial design (k = 3 factors: solvent polarity, temperature, anti-solvent ratio). Measure solubility via gravimetric analysis and crystallinity via DSC/TGA . For interactions, apply ANOVA with post-hoc Tukey tests. Optimize using response surface methodology (RSM) to map non-linear relationships .

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

  • Methodological Answer : Implement chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases (methanol:ethanol:triethylamine) for resolution. Validate enantiomeric excess (ee) via circular dichroism (CD) or NMR chiral shift reagents . Document synthetic steps using electronic lab notebooks (ELNs) with metadata tags for reagent lot numbers and equipment calibration dates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.